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Compound of Interest

Compound Name: Butonitazene

Cat. No.: B3025780

An In-depth Technical Guide on the Chemical Structure and Synthesis Pathway of
Butonitazene

Introduction

Butonitazene, also known as butoxynitazene, is a synthetic opioid belonging to the
benzimidazole class of compounds.[1] First synthesized in the late 1950s during research into
novel analgesics, it has no approved medical use.[1][2] Structurally similar to other potent
opioids like etonitazene and isotonitazene, Butonitazene has emerged as a compound of
interest for researchers, forensic scientists, and drug development professionals due to its high
potency and presence in the illicit drug market.[3][4] This document provides a detailed
overview of its chemical structure, synthesis pathways, pharmacological properties, and
analytical methodologies.

Chemical Structure

Butonitazene is chemically designated as 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-
N,N-diethylethan-1-amine.[1] Its molecular structure consists of a 2-benzylbenzimidazole core,
which is characteristic of the "nitazene" subclass of opioids.[3] Key structural features include a
nitro group at the 5-position of the benzimidazole ring and a butoxy substituent on the benzyl
moiety.[1] The molecule does not possess any stereoisomers.[1]

Chemical Identifiers:
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e IUPAC Name: 2-[2-[(4-butoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl]-N,N-
diethylethanamine[5]

e Molecular Formula: C24H32N4O3[5][6]
e Molecular Weight: 424.5 g/mol [3][5]
e CAS Number: 95810-54-1[3][5][6]

Caption: Chemical structure of Butonitazene.

Synthesis Pathway

The synthesis of Butonitazene can be accomplished through several routes, with a common
pathway involving a three-step process starting from 1-chloro-2,4-dinitrobenzene.[1][7] This
synthesis is considered relatively straightforward and does not require precursors that are
strictly regulated.[7]

Step 1: Nucleophilic Substitution The synthesis begins with the nucleophilic substitution of the
activated chlorine atom on 1-chloro-2,4-dinitrobenzene with 2-diethylaminoethylamine.[1][7]

Step 2: Selective Reduction Following the substitution, the nitro group at the ortho position to
the newly formed amine is selectively reduced to an amino group, yielding an ortho-
phenylenediamine derivative.[1][7]

Step 3: Condensation and Cyclization The final step involves the condensation of the ortho-
phenylenediamine intermediate with n-butoxyphenyl imidate. The imidate is typically prepared
from the corresponding n-butoxyphenylacetonitrile derivative. This reaction forms the
benzimidazole ring and yields the final product, Butonitazene.[1][7]
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Caption: General synthesis pathway for Butonitazene.

Experimental Protocols
Synthesis of Butonitazene (General Protocol)

The following is a generalized experimental protocol based on the described synthesis
pathway.[1][7][8]

e Preparation of N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine:

[¢]

Dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent (e.g., ethanol).

[e]

Add 2-diethylaminoethylamine to the solution.

[e]

Heat the mixture under reflux for a specified period to facilitate the nucleophilic substitution
reaction.

[e]

After cooling, the product can be isolated and purified.
o Selective Reduction to form N*-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine:

o The dinitro compound from the previous step is dissolved in a suitable solvent (e.qg.,
methanol).

o Areducing agent, such as sodium sulfide or through catalytic hydrogenation, is used to
selectively reduce the ortho-nitro group.

o The reaction is monitored until the selective reduction is complete.
o The resulting ortho-phenylenediamine derivative is then isolated and purified.
e Condensation to form Butonitazene:

o The n-butoxyphenyl imidate is first prepared by treating n-butoxyphenylacetonitrile with an
alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride.

o The isolated ortho-phenylenediamine derivative is then reacted with the n-butoxyphenyl
imidate in a suitable solvent.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b3025780?utm_src=pdf-body
https://www.benchchem.com/product/b3025780?utm_src=pdf-body
https://cdn.who.int/media/docs/default-source/46th-ecdd/butonitazene_46th-ecdd-critical-review_public-version.pdf?sfvrsn=77ca1954_1
https://www.smolecule.com/products/s3314206
https://patents.google.com/patent/US2935514A/en
https://www.benchchem.com/product/b3025780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o The condensation reaction is typically heated to drive the formation of the benzimidazole
ring.

o The final product, Butonitazene, is then isolated, often as a hydrochloride salt, and
purified through recrystallization.[8]

Analytical Methodology: LC-QTOF-MS

A common method for the identification and confirmation of Butonitazene in biological and
seized samples is Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-
QTOF-MS).[3]

o Sample Preparation: Samples, such as blood or urine extracts, may be analyzed directly
without extensive preparation.[3]

e Instrumentation: A UHPLC system coupled to a QTOF mass spectrometer.[3]
o Chromatographic Conditions:

o Column: A reverse-phase column, such as a Phenomenex® Kinetex C18 (50 mm x 3.0
mm, 2.6 um), is typically used.[3]

o Mobile Phase: A gradient elution with a mobile phase consisting of an agueous component
(e.g., 10 mM ammonium formate, pH 3.0) and an organic component (e.g., methanol or
acetonitrile).[3]

o Gradient Program: A typical gradient might start with a high aqueous percentage, ramping
up to a high organic percentage over several minutes to elute the analyte.[3]

o Injection Volume: 10 pL.[3]
e Mass Spectrometry Parameters:
o lonization Mode: Electrospray ionization (ESI) in positive mode.

o Scan Range: A TOF MS scan range of 100-510 Da is appropriate to detect the protonated
molecule [M+H]* of Butonitazene (exact mass: 425.2547).[3]
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o Data Analysis: Identification is confirmed by comparing the retention time and the mass
spectral data (including the accurate mass of the parent ion and its fragmentation pattern)
with an acquired reference standard.[3]

Pharmacological Profile

Butonitazene is a potent opioid agonist that primarily interacts with the p-opioid receptor
(MOR).[1][7] Its pharmacological effects are similar to those of other opioids, including
analgesia, euphoria, and respiratory depression.[1][2]

Receptor Binding and Functional Activity

In vitro studies have characterized the binding affinity and functional potency of Butonitazene
at opioid receptors. It demonstrates a higher affinity and potency for the p-opioid receptor
compared to the delta- and kappa-opioid receptors.[1] While its binding affinity at the p-opioid
receptor is comparable to morphine, it is lower than that of fentanyl.[1] However, in terms of
functional activity (agonist-stimulated G-protein activation), some studies suggest its potency is
lower than etonitazene but it acts as a full agonist with efficacy comparable to etonitazene.[7]
Other studies have shown that in rodent tail-withdrawal tests, Butonitazene is less potent than
both morphine and fentanyl.[1]

Quantitative Pharmacological Data

The following table summarizes key quantitative data on the pharmacological properties of
Butonitazene in comparison to other well-known opioids.
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Binding .
. Potency Efficacy Reference(s
Compound Receptor Affinity (Ki,
(ECso0, NM) (Emax, %) )
nM)
) Similar to
Butonitazene  p (rat) ) 2.32 101 [1][7]
Morphine
Lower than
[1]
Fentanyl
Lower than
0 (human) Fentanyl/Mor [1]
phine
Lower than
K (human) Fentanyl/Mor [1]
phine
Fentanyl ¥ 1.255 [9]
Morphine u
Etonitazene H 0.0398 106 [7]

Note: Data is compiled from various studies and experimental conditions may differ.

Signaling Pathway

As a p-opioid receptor agonist, Butonitazene initiates intracellular signaling cascades upon
binding to the receptor, which is a G-protein coupled receptor (GPCR). The primary signaling
pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (CAMP)
levels.[7] Additionally, activation of the p-opioid receptor by Butonitazene involves interaction
with B-arrestin-2, a protein that plays a role in receptor desensitization and internalization, and
can also mediate some of the adverse effects associated with opioid use.[1]
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Caption: Simplified p-opioid receptor signaling pathway.

Conclusion

Butonitazene is a potent synthetic opioid of the benzimidazole class with a well-defined
chemical structure and established synthesis pathways. Its high affinity and efficacy at the p-
opioid receptor underscore its potent analgesic and psychoactive effects. The availability of
reliable analytical methods is crucial for its detection in forensic and clinical settings. This guide
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provides core technical information to aid researchers, scientists, and drug development
professionals in understanding the fundamental chemical and pharmacological aspects of
Butonitazene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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